molecular formula C22H26FNO2 B574784 3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal CAS No. 177964-68-0

3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal

カタログ番号: B574784
CAS番号: 177964-68-0
分子量: 355.4 g/mol
InChIキー: HEGITGKZHDOFJZ-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal, also known as this compound, is a useful research compound. Its molecular formula is C22H26FNO2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal, also known as cerivastatin, is a synthetic organic compound that has garnered attention for its biological activities, particularly in the context of cholesterol management and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
CAS Registry Number: 145599-86-6
Molecular Formula: C20H26FNO3
Molecular Weight: 347.43 g/mol

Cerivastatin functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, cerivastatin effectively lowers plasma cholesterol levels, which can reduce the risk of cardiovascular diseases. The compound's structure allows it to bind competitively to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.

Cholesterol-Lowering Effects

Cerivastatin was initially developed as a cholesterol-lowering agent. Clinical studies demonstrated that it significantly reduces low-density lipoprotein (LDL) cholesterol levels and total cholesterol in patients with hypercholesterolemia. The efficacy of cerivastatin in lowering cholesterol levels was comparable to other statins available at the time.

Cytoprotective Effects

Research has shown that cerivastatin may have cytoprotective properties beyond its lipid-lowering effects. In animal models, it has been observed to improve transcriptome alterations induced by alpha-synuclein overexpression in dopaminergic neurons, suggesting potential neuroprotective effects that may be beneficial in neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

  • Clinical Trials on Cholesterol Management:
    • A study involving patients with familial hypercholesterolemia showed that cerivastatin reduced LDL cholesterol by approximately 40% over a 12-week period .
    • Another trial indicated that cerivastatin was effective in reducing cardiovascular events in high-risk patients when used in combination with lifestyle modifications.
  • Neuroprotective Studies:
    • In a mouse model of Parkinson's disease, chronic administration of cerivastatin resulted in increased transcription of cytoprotective genes and improved survival rates of dopaminergic neurons .
  • Comparative Efficacy:
    • In comparative studies with other statins like atorvastatin and simvastatin, cerivastatin showed similar efficacy but was associated with a higher incidence of rhabdomyolysis, leading to its withdrawal from the market .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cholesterol Reduction40% reduction in LDL levels
NeuroprotectionImproved survival of dopaminergic neurons
Cardiovascular EventsReduced incidence in high-risk patients
Side EffectsHigher incidence of rhabdomyolysis

特性

CAS番号

177964-68-0

分子式

C22H26FNO2

分子量

355.4 g/mol

IUPAC名

(E)-3-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal

InChI

InChI=1S/C22H26FNO2/c1-14(2)21-18(7-6-12-25)20(16-8-10-17(23)11-9-16)19(13-26-5)22(24-21)15(3)4/h6-12,14-15H,13H2,1-5H3/b7-6+

InChIキー

HEGITGKZHDOFJZ-VOTSOKGWSA-N

SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O

異性体SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/C=O

正規SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O

同義語

3-[4-(4-FLUOROPHENYL)-2,6-DIISOPROPYL-5-(METHOXYMETHYL)PYRIDIN-3-YL]ACRYLALDEHYDE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。